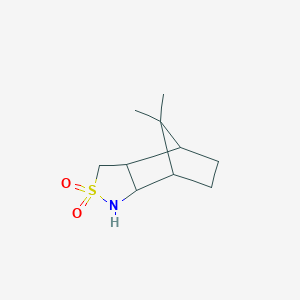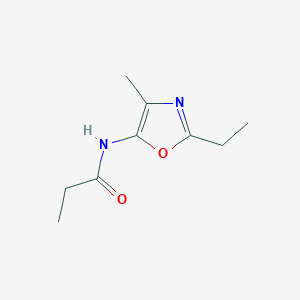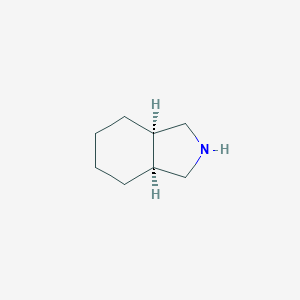![molecular formula C11H7Cl2NO2 B142332 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-83-2](/img/structure/B142332.png)
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as DCTD, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. DCTD is a cyclic diketone that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not fully understood, but it is believed to be related to its ability to form covalent bonds with nucleophiles such as cysteine residues in proteins. This can lead to the inhibition of enzymes involved in various biological processes, including cancer cell growth and proliferation.
Biochemical and Physiological Effects:
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been found to have various biochemical and physiological effects, including the inhibition of enzymes involved in cancer cell growth and proliferation, the modulation of protein-ligand interactions, and the synthesis of novel materials with unique properties. However, further research is needed to fully understand the extent of these effects and their potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione in lab experiments include its high purity and yield, its potential applications in various fields of scientific research, and its ability to form covalent bonds with nucleophiles. However, the limitations of using 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione in lab experiments include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, including the development of more efficient synthesis methods, the identification of new potential applications in various fields of scientific research, and the optimization of its biochemical and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione and its potential applications in cancer treatment and other diseases.
Métodos De Síntesis
The synthesis of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been achieved using various methods, including the reaction of maleic anhydride with 2,3-dichloro-1,4-naphthoquinone and subsequent cyclization, and the reaction of 2,3-dichloro-1,4-naphthoquinone with ethylene diamine followed by cyclization. These methods have been optimized to produce high yields of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione with high purity.
Aplicaciones Científicas De Investigación
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been studied as a potential inhibitor of enzymes involved in cancer cell growth and proliferation. In biochemistry, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been used as a probe to study protein-ligand interactions. In materials science, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been used as a precursor for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
128099-83-2 |
|---|---|
Nombre del producto |
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
10,10-dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c12-11(13)9(15)7-3-1-2-6-4-5-14(8(6)7)10(11)16/h1-3H,4-5H2 |
Clave InChI |
ZBBLKRHUAMJHQN-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)(Cl)Cl |
SMILES canónico |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)(Cl)Cl |
Sinónimos |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5,5-dichloro-1,2-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
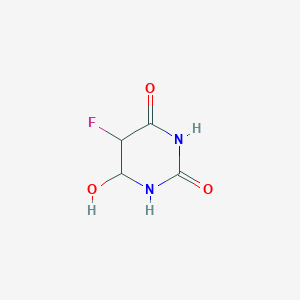
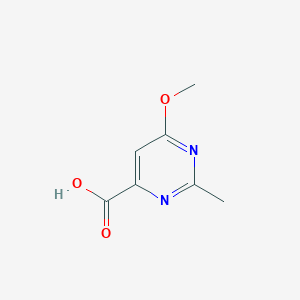
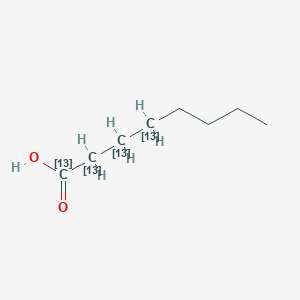

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)



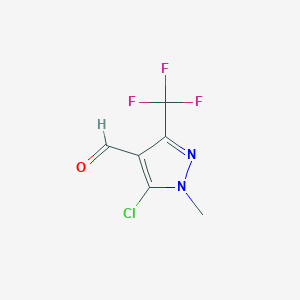
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
